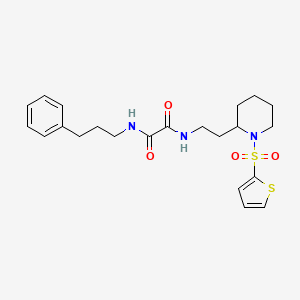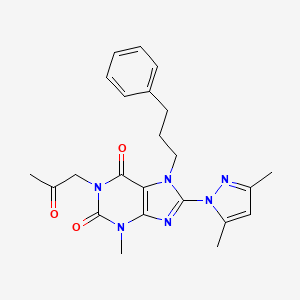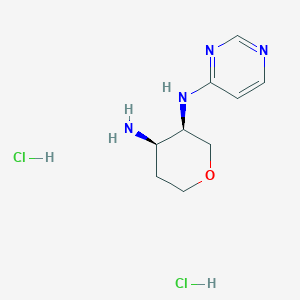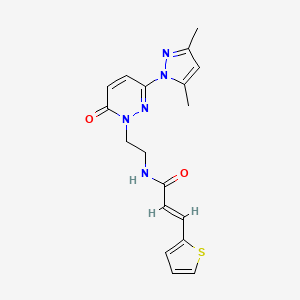
N-(3,5-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar heterocyclic compounds involves multistep reactions, starting from specific scaffolds such as indibulin and combretastatin, known for their anti-mitotic agents properties. For instance, Saeedian Moghadam and Amini (2018) synthesized a novel compound through a multistep reaction showing cytotoxic activity against breast cancer cell lines (Saeedian Moghadam & Amini, 2018).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds can be elucidated using X-ray crystallography, which provides insight into the conformation and bonding within the molecule. Banfield et al. (1987) detailed the structure of a related compound, highlighting the importance of crystal structure determination in understanding the molecular configuration (Banfield, Fallon, & Gatehouse, 1987).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their functional groups, leading to a variety of chemical reactions. Yale and Spitzmiller (1977) explored the reactions of acetoacetamidopyridines with phosgene, demonstrating the formation of novel pyrimidinones through specific reactivity channels (Yale & Spitzmiller, 1977).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their practical application in medicinal chemistry. While specific data for "N-(3,5-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide" were not found, related research on similar compounds provides insights into these properties through experimental and computational methods.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards other chemicals, are essential for understanding the behavior of these compounds in biological systems. The study by Kobayashi et al. (2007) on the synthesis and properties of related pyridopyrimidinone derivatives offers insights into the chemical nature and potential reactivity of such compounds (Kobayashi, Iitsuka, Morikawa, & Konishi, 2007).
Aplicaciones Científicas De Investigación
1. Anticonvulsant Applications
N-(3,4-dimethoxyphenyl)-2-{[2-methyl-6-(pyridin-2-yl)-pyrimidin-4-yl]thio}acetamide, known as Epirimil, shows potential as an anticonvulsant. Research suggests its effectiveness against PTZ and MES-induced seizures in rats and mice. Epirimil is characterized as low toxic and does not significantly impact animals' psycho-emotional activity or anxiety levels (Severina et al., 2020).
2. Cytotoxic Activity in Cancer Research
Compounds derived from N-(3,5-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide show promising cytotoxic activity against various cancer cell lines. A study found good cytotoxicity on cancerous cell lines while exhibiting low toxicity on normal cell lines, indicating potential for cancer treatment (Saeedian Moghadam & Amini, 2018).
3. Antidepressant and Nootropic Potential
N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been synthesized and evaluated for antidepressant and nootropic activities. Certain compounds in this class have shown significant antidepressant activity, indicating their potential for treating depression and cognitive disorders (Thomas et al., 2016).
4. Antibacterial and Antimicrobial Properties
Various derivatives of N-(3,5-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide have been synthesized and evaluated for their antibacterial properties. Studies have shown that these compounds exhibit good antimicrobial activity against a range of bacteria and fungi, making them candidates for further investigation in the field of infectious diseases (Hossan et al., 2012).
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-pyridin-4-ylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-13-8-19(26)24(20(22-13)14-4-6-21-7-5-14)12-18(25)23-15-9-16(27-2)11-17(10-15)28-3/h4-11H,12H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIQNUCSNKVGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)C2=CC=NC=C2)CC(=O)NC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-triethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2493925.png)
![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2493926.png)






![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2493936.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate](/img/structure/B2493941.png)

![[3-(Hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B2493947.png)
